3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline
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Overview
Description
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound that features an oxadiazole ring fused with an aniline moiety. The presence of the oxadiazole ring, which contains both nitrogen and oxygen atoms, imparts unique chemical and biological properties to the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the aniline moiety.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the aniline ring.
Scientific Research Applications
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to various enzymes and receptors. This binding can inhibit the activity of these targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)piperidine: Another oxadiazole derivative with similar structural features.
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine: A related compound with a piperidine ring instead of an aniline moiety.
Uniqueness
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
InChI |
InChI=1S/C11H13N3O/c1-7(2)10-13-11(15-14-10)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3 |
InChI Key |
VJHKKOQLSTYYOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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